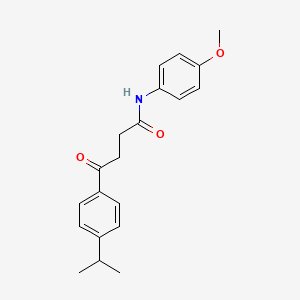
2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied extensively for its potential use in scientific research. It is a heterocyclic compound that contains both a benzene ring and an isoquinoline ring, and it has been found to have a variety of interesting properties that make it useful for a wide range of applications.
Aplicaciones Científicas De Investigación
Synthesis and Antiarrhythmic Properties
Research has explored the synthesis and study of the antiarrhythmic properties of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have been shown to impact the cardiovascular system significantly (Markaryan et al., 2000).
Potential Bioreducible Substrates for Enzymes
Another study synthesized a series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, evaluating them as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase. This investigation highlights the potential biochemical and therapeutic applications of these compounds (Burke et al., 2011).
Novel Synthetic Approaches
Recent studies have focused on novel synthetic approaches involving this compound. One such approach led to the discovery of a method for indolo[3,2-c]isoquinoline and dibenzo[c,h][1,6]naphthyridine tetracyclic systems, demonstrating the compound's versatility in organic synthesis (Karchuganova et al., 2020).
Electrophilic Aromatic Substitution
A practical synthesis involving o-halonitrobenzenes and tetrahydroisoquinolines has been developed, revealing the compound's role in electrophilic aromatic substitution and redox cascade reactions. This method showcases its use in creating fused benzimidazoles (Nguyen et al., 2016).
Potential Alpha-Adrenergic Blocking Agents
Research from 1983 describes the synthesis of tetrahydroquinazoline derivatives from this compound, suggesting its use in developing potential alpha-adrenergic blocking agents (Granados et al., 1983).
Coordination Compounds and Catalysis
A study on the coordination compounds of this compound and their catalytic applications reveals its potential in asymmetric synthesis and catalysis, highlighting its utility in organic chemistry and material science (Jansa et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-{2-[(3-nitrobenzoyl)amino]phenoxy}phthalic acid, have been found to targetGlycogen Phosphorylase, Muscle Form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose for energy .
Mode of Action
Nitro compounds are known to form charge-transfer complexes, suggesting that the compound may interact with its targets through electron transfer .
Biochemical Pathways
Given its potential target, it may influence the glycogenolysis pathway .
Result of Action
Similar compounds have shown selective antiproliferative effects, suggesting potential anticancer activity .
Action Environment
The polar character of nitro groups in nitro compounds can result in lower volatility and surprisingly low water solubility .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(13-6-3-7-15(10-13)18(20)21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEKJCZZVRXNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)
![5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)

![4-bromo-1-methyl-N'-[(5-nitro-2-furyl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)
![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)

![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)


